molecular formula C17H11F3O4 B3965186 7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3965186
M. Wt: 336.26 g/mol
InChI Key: KTRTXNKVTOWYJY-UHFFFAOYSA-N
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Description

7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes:

    Starting Materials: Phenol derivatives, trifluoromethyl ketones, and appropriate aldehydes.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the chromenone core to dihydrochromenones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochromenones.

    Substitution: Functionalized chromenone derivatives with various substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Antioxidant: Exhibits antioxidant properties, protecting cells from oxidative stress.

    Antimicrobial: Shows activity against various bacterial and fungal strains.

Medicine

    Anti-inflammatory: Potential use in treating inflammatory conditions.

    Anticancer: Investigated for its ability to inhibit cancer cell growth.

Industry

    Agriculture: Used in the development of agrochemicals.

    Material Science: Incorporated into polymers and other materials for enhanced properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reactive oxygen species.

    Enzyme Inhibition: Inhibits enzymes involved in inflammation and cancer progression.

    Signal Transduction: Modulates signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A natural compound with a similar chromenone structure.

    Warfarin: A synthetic derivative used as an anticoagulant.

    Flavonoids: A class of compounds with similar structural features and biological activities.

Uniqueness

7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other chromenone derivatives.

Properties

IUPAC Name

7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O4/c1-9-12(21)8-7-11-13(22)15(23-10-5-3-2-4-6-10)16(17(18,19)20)24-14(9)11/h2-8,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRTXNKVTOWYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 2
7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 3
7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 4
7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 5
7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
7-hydroxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

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